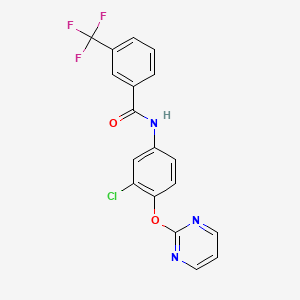
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells. By inhibiting the TCA cycle, CPI-613 disrupts the energy production and biosynthetic processes of cancer cells, leading to their death.
Wirkmechanismus
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are critical enzymes that convert glucose and other nutrients into energy and building blocks for cell growth. By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces the production of ATP (cellular energy) and biosynthetic precursors, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting the TCA cycle, this compound also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide is its specificity for cancer cells. Unlike conventional chemotherapy drugs, this compound targets the metabolic vulnerabilities of cancer cells without affecting normal cells. This selectivity reduces the risk of side effects and toxicity associated with chemotherapy. However, this compound has limitations in terms of its pharmacokinetics and pharmacodynamics. This compound has a short half-life and is rapidly metabolized in the body, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide as an anticancer drug. One direction is to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy and reduce its toxicity. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs, such as chemotherapy and immunotherapy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancer.
Synthesemethoden
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-pyrimidinol with 3-chloro-4-nitroaniline, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with 3-(trifluoromethyl)benzenecarboxylic acid to give this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that this compound selectively targets cancer cells and induces apoptosis (programmed cell death) in a dose-dependent manner. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in various mouse models of cancer, including pancreatic cancer, lung cancer, and lymphoma.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-14-10-13(5-6-15(14)27-17-23-7-2-8-24-17)25-16(26)11-3-1-4-12(9-11)18(20,21)22/h1-10H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNDTLQUDDFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2456710.png)

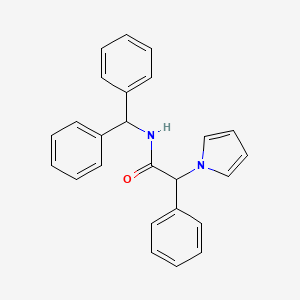
![(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456716.png)
![1,4-Bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2456717.png)
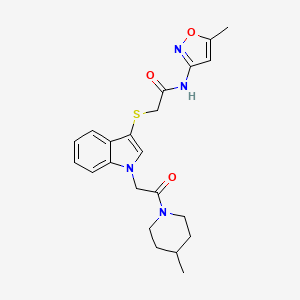

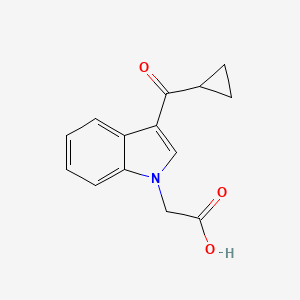
![3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456723.png)

![3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide](/img/structure/B2456725.png)
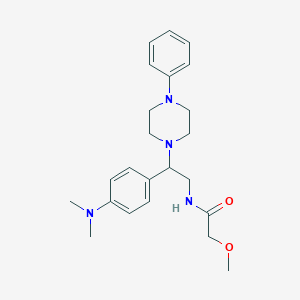
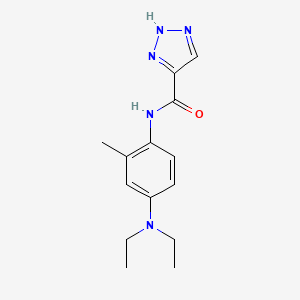
![(Z)-2-Cyano-N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2456732.png)